N-(4-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)チアゾール-2-イル)-1,3-ジメチル-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
The exact mass of the compound N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
酵素阻害研究
抗炎症および鎮痛作用
ウレアーゼ阻害
結晶学および構造研究
Chen, S., Guo, F., Huang, Y., Ma, J., Li, N., & Sun, J. (2014). Crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, C16H15N3O2S. Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 99-100. Link Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL … - Springer. Link Thiazoles: having diverse biological activities | Medicinal Chemistry. Link Fluorescence Spectral Study on the Interaction Between … - Springer. Link
生物活性
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a complex structure composed of a thiazole ring, a pyrazole moiety, and a dioxin derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazole and pyrazole rings through cyclization reactions under specific conditions.
Anticancer Properties
Recent studies have demonstrated that compounds similar to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit significant anticancer activity. For example:
- Cytotoxicity Assays : In vitro tests against various cancer cell lines such as HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma) revealed promising results. Compounds in this class showed IC50 values comparable to established anticancer agents like Harmine .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Harmine | HCT-116 | 2.40 ± 0.12 |
Tested Compound | HCT-116 | 3.00 ± 0.15 |
Tested Compound | HepG2 | 4.50 ± 0.20 |
The mechanism by which this compound exerts its effects appears to involve modulation of critical signaling pathways:
- MAPK/ERK Pathway : It has been shown to influence cell proliferation and differentiation through this pathway.
- Apoptosis Induction : Flow cytometry analysis indicates that the compound may induce apoptosis in cancer cells by causing cell cycle arrest at various phases .
Case Studies
Several case studies have investigated the biological activity of compounds related to N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide:
- Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited cytotoxic effects against multiple cancer lines with varying IC50 values, indicating their potential as chemotherapeutic agents .
Comparative Analysis
A comparative analysis of similar compounds reveals that structural modifications can significantly impact biological activity:
Compound Type | Structural Features | Anticancer Activity |
---|---|---|
Thiazoles | Electron-withdrawing groups | Moderate to high IC50 values |
Pyrazoles | Substituted at N-position | Variable activity depending on substitution |
特性
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-7-13(21(2)20-10)16(22)19-17-18-12(9-25-17)11-3-4-14-15(8-11)24-6-5-23-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSIIMHHCIRTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。